
Méthylprednisolone
Vue d'ensemble
Description
La méthylprednisolone est un glucocorticoïde synthétique, principalement prescrit pour ses effets anti-inflammatoires et immunosuppresseurs . Elle est utilisée pour traiter une variété d'affections, notamment les allergies, l'asthme, les maladies auto-immunes et certains types de cancer . La this compound est un dérivé de l'hydrocortisone et de la prednisolone, et elle appartient à la classe des corticostéroïdes .
Mécanisme D'action
Target of Action
Methylprednisolone primarily targets the glucocorticoid receptors . These receptors are intracellular and are found in almost all cells of the body, but they are particularly abundant in the liver, muscle, and fat tissue . The glucocorticoid receptors play a crucial role in regulating various physiological processes, including immune response, inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .
Mode of Action
Methylprednisolone works by binding to the glucocorticoid receptors . This binding results in the formation of a steroid-receptor complex, which then translocates into the nucleus . Inside the nucleus, the complex binds to specific DNA sequences, leading to changes in gene expression . This process results in the modulation of various physiological functions, including the suppression of inflammation and immune responses .
Biochemical Pathways
Methylprednisolone affects several biochemical pathways. It up-regulates enzymes involved in glucose and lipid metabolism, such as phosphoenol pyruvate carboxykinase, tyrosine aminotransferase, and glucose 6-phosphate . It also influences eicosanoid metabolism, including pathways related to arachidonic acid and prostaglandins .
Pharmacokinetics
Methylprednisolone exhibits linear plasma protein binding averaging 77% . It is well absorbed when administered orally . The mean plasma clearance of methylprednisolone is approximately 337 ml/h/kg, independent of dose . It is primarily metabolized in the liver, but also in the kidneys and tissues, via the CYP3A4 enzyme . The elimination half-life is between 1.8 and 2.6 hours , and it is excreted in the urine . The volume of distribution is about 1.41 L/kg .
Result of Action
The primary result of methylprednisolone’s action is the reduction of inflammation and immune responses . This is achieved by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also leads to changes in carbohydrate, protein, and lipid metabolism .
Action Environment
The action of methylprednisolone can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism, particularly drugs that induce or inhibit CYP3A4, the enzyme responsible for its metabolism . Additionally, individual patient factors such as age, liver function, and kidney function can also influence the drug’s action, efficacy, and stability .
Applications De Recherche Scientifique
Pharmacological Overview
Methylprednisolone mimics the effects of naturally occurring glucocorticoids, providing a range of physiological effects. Its primary mechanism involves the modulation of inflammatory responses and immune system activity. The U.S. Food and Drug Administration has approved methylprednisolone for several conditions, with numerous off-label uses also documented.
FDA-Approved Indications
Methylprednisolone is indicated for a variety of conditions categorized by organ systems:
Organ System | Conditions |
---|---|
Dermatology | Atopic dermatitis, contact dermatitis, pemphigus vulgaris, erythema multiforme |
Endocrinology | Primary or secondary adrenocortical insufficiency |
Gastroenterology | Ulcerative colitis (off-label) |
Hematology | Autoimmune hemolytic anemia |
Neurology | Multiple sclerosis (acute exacerbations) |
Ophthalmology | Uveitis, scleritis, keratitis |
Nephrology | Nephrotic syndrome (off-label) |
Pulmonology | Asthma, chronic obstructive pulmonary disease exacerbations |
Rheumatology | Rheumatoid arthritis, gout |
Off-Label Uses
In addition to its approved indications, methylprednisolone is often used off-label for conditions such as:
- Severe allergic reactions
- COVID-19 requiring oxygen support
- Acute exacerbations of chronic obstructive pulmonary disease
- Myasthenia gravis
- Severe alcoholic hepatitis
Treatment of Inflammatory Conditions
Methylprednisolone is frequently prescribed to manage inflammation across various disorders. A study highlighted its effectiveness in reducing treatment failure rates in hospitalized patients with severe community-acquired pneumonia. The study reported that only 13% of patients receiving methylprednisolone experienced treatment failure compared to 31% in the placebo group (P = .02) .
Neurological Disorders
Methylprednisolone is notably used in treating acute exacerbations of multiple sclerosis. A systematic review demonstrated that high-dose methylprednisolone significantly improved recovery outcomes in these patients .
Oncology
In oncology settings, methylprednisolone serves as an adjunct therapy to manage side effects of chemotherapy and to treat certain hematological malignancies. Clinical trials are ongoing to explore its efficacy further .
Pain Management
Interlaminar and transforaminal epidural steroid injections using methylprednisolone have shown significant results in managing lumbar disc herniation and spinal stenosis. Evidence from randomized controlled trials supports its use for pain relief in these conditions .
Autoimmune Disorders
Methylprednisolone is utilized in treating various autoimmune conditions due to its immunosuppressive effects. For instance, it has been effective in managing autoimmune hemolytic anemia and lupus erythematosus .
Case Study 1: Community-Acquired Pneumonia
A randomized trial involving 60 patients with severe community-acquired pneumonia found that those treated with methylprednisolone had a lower incidence of treatment failure and improved inflammatory markers compared to the placebo group .
Case Study 2: Multiple Sclerosis
In a cohort study assessing the impact of high-dose methylprednisolone on multiple sclerosis exacerbations, patients receiving treatment reported significant improvements in neurological function and reduced relapse rates .
Case Study 3: Lumbar Disc Herniation
A review of clinical outcomes from interlaminar epidural steroid injections revealed that patients receiving methylprednisolone experienced significant pain relief and functional improvement compared to those receiving saline injections .
Analyse Biochimique
Biochemical Properties
Methylprednisolone acts as a mineralocorticoid and glucocorticoid receptor agonist . It has a higher affinity to glucocorticoid receptors than to mineralocorticoid receptors . It achieves its widespread inflammatory control by regulating the number and function of leukocytes, cytokines, and chemokines .
Cellular Effects
Methylprednisolone has significant effects on various types of cells and cellular processes. It influences cell function by quickly reducing inflammation during acute flares . It also impacts cell signaling pathways and gene expression . For instance, it induces non-genomic signaling through cytoplasmic glucocorticoid receptor (cGR)-mediated non-genomic effects, membrane-bound glucocorticoid receptor (mGR) non-genomic effects, and physiochemical interactions with cellular membranes .
Molecular Mechanism
Methylprednisolone exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It integrates systemically, regardless of the route of administration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methylprednisolone change over time. For instance, a single dose of Methylprednisolone before decompression significantly speeds locomotor recovery . It also reduces the incidence of perioperative motor complications .
Dosage Effects in Animal Models
The effects of Methylprednisolone vary with different dosages in animal models . For instance, different doses of Methylprednisolone have a therapeutic effect on sepsis-induced acute lung injury in rats . The efficacy of moderate-dose Methylprednisolone was better than that of low-dose and was equivalent to that of high-dose .
Metabolic Pathways
Methylprednisolone is involved in several metabolic pathways. It is primarily metabolized in the liver, but also in the kidney and tissues, through the CYP3A4 enzyme . It modulates metabolic activity associated with tryptophan and inflammatory lipids .
Transport and Distribution
Methylprednisolone is transported and distributed within cells and tissues. It is administered orally, intramuscularly, intra-articularly, or intravenously . Regardless of the route of administration, Methylprednisolone integrates systemically .
Subcellular Localization
It is known that Methylprednisolone acts as a mineralocorticoid and glucocorticoid receptor agonist , suggesting that it may localize to areas of the cell where these receptors are present.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La méthylprednisolone est synthétisée à partir de l'hydrocortisone ou de la prednisolone par une série de réactions chimiques. Une méthode courante implique la méthylation de la prednisolone en position 6α . Le processus comprend généralement des étapes telles que l'oxydation, la réduction et l'estérification dans des conditions contrôlées .
Méthodes de production industrielle : Dans les milieux industriels, la this compound est souvent produite par une méthode de purification par cristallisation afin d'augmenter sa pureté et de réduire les impuretés . Cette méthode implique la dissolution du produit brut dans un mélange d'eau et d'acétone, suivi d'un chauffage et d'une agitation pour obtenir un produit purifié .
Analyse Des Réactions Chimiques
Types de réactions : La méthylprednisolone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .
Réactifs et conditions courants :
Oxydation : Implique souvent des réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Utilise généralement des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : Implique généralement des réactions d'halogénation ou d'alkylation utilisant des réactifs comme les halogènes ou les halogénoalcanes.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, tels que le succinate de sodium de this compound et l'acétate de this compound .
Comparaison Avec Des Composés Similaires
Prednisone: Another synthetic glucocorticoid with similar anti-inflammatory and immunosuppressive properties.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects.
Dexamethasone: A synthetic glucocorticoid with a longer duration of action and higher potency compared to methylprednisolone.
Uniqueness: Methylprednisolone is unique in its higher affinity for glucocorticoid receptors compared to mineralocorticoid receptors, making it more effective in reducing inflammation with fewer side effects related to fluid and electrolyte imbalance . Additionally, its availability in both oral and injectable forms provides flexibility in clinical use .
Activité Biologique
Methylprednisolone is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It has been extensively studied for its biological activity across various medical conditions, including autoimmune diseases, respiratory disorders, and severe infections like COVID-19. This article provides a comprehensive overview of the biological activity of methylprednisolone, supported by research findings, case studies, and data tables.
Methylprednisolone exerts its effects primarily through the modulation of gene expression. It binds to the glucocorticoid receptor (GR) in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. Here, it influences the transcription of genes involved in inflammation and immune response. This action results in:
- Inhibition of pro-inflammatory cytokines : Methylprednisolone reduces the production of cytokines such as IL-1, IL-6, and TNF-α.
- Suppression of immune cell activation : It inhibits the proliferation and function of T lymphocytes and other immune cells.
- Promotion of apoptosis : Methylprednisolone can induce apoptosis in certain immune cells, further dampening inflammatory responses.
1. Acute and Chronic Effects on Oxidative Stress
A study investigated the effects of acute and chronic administration of methylprednisolone on oxidative stress in rat lungs. The results indicated that:
- Acute Treatment : A significant increase (20%) in total reactive antioxidant potential (TRAP) was observed in rats treated with a single injection of methylprednisolone (50 mg/kg) compared to controls (p < 0.05). There was no significant change in lipid peroxidation (LPO) levels.
- Chronic Treatment : Rats receiving methylprednisolone for 30 days showed increased LPO levels, indicating oxidative damage (p < 0.05), while TRAP levels remained unchanged compared to controls .
Treatment Type | TRAP Levels (Mean ± SEM) | LPO Levels (Mean ± SEM) |
---|---|---|
Acute | Increased by 20% | No change |
Chronic | No change | Increased |
2. Efficacy in Severe COVID-19 Patients
A meta-analysis encompassing 13 studies with 3,138 patients revealed that methylprednisolone significantly reduced mortality among patients with severe COVID-19:
- Mortality Reduction : The risk ratio for mortality was 0.62 (95% CI: 0.46–0.85, p = 0.003), indicating a substantial survival benefit.
- Adverse Events : There was no significant increase in severe adverse events associated with methylprednisolone treatment (RR 1.20; 95% CI 0.92–1.56, p = 0.17) .
Treatment Group | Mortality Rate (%) | Risk Ratio (RR) |
---|---|---|
Methylprednisolone | 35.2 | 0.62 |
Control | 38.1 | - |
3. Long-term Effects on IgA Nephropathy
In a randomized clinical trial assessing oral methylprednisolone for IgA nephropathy, findings indicated:
- Efficacy : The treatment group showed a significant reduction in the combined endpoint of eGFR decrease and end-stage kidney disease compared to placebo.
- Sample Size : The study required 750 participants to achieve over 90% power to detect a meaningful difference .
Prolonged Therapy in Acute Respiratory Distress Syndrome (ARDS)
A study evaluated prolonged methylprednisolone therapy in patients with unresolving ARDS:
- Clinical Outcomes : The treatment group exhibited improved lung function metrics such as PaO2/FIO2 ratios and reduced multiple organ dysfunction syndrome (MODS) scores compared to placebo.
- Statistical Significance : Improvements were statistically significant across various measures (e.g., LIS score decreased from an average of 3.0 to 2.2 after treatment) .
Propriétés
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRSUDSXCMQTMA-PJHHCJLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023300 | |
Record name | Methylprednisolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methylprednisolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015094 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
MW 416.51, crystals, MP 205-208 °C, specific optical rotation: 101 deg at 20 °C (dioxane), uv max (95% ethanol): 243 nm (alpha m 14825), Sol in dioxane; sparingly sol in acetone, alcohol, chloroform, methanol; slightly sol in ether. Practically insol in water. /21-acetate/, SOL IN WATER /METHYLPREDNISOLONE 21-SUCCINATE SODIUM SALT/, Sparingly sol in alc, dioxane, methanol; slightly sol in acetone, chloroform; very slightly sol in ether., In water, 1.20X10+2 mg/L at 25 °C, 1.09e-01 g/L | |
Record name | Methylprednisolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00959 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METHYLPREDNISOLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3127 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methylprednisolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015094 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels., Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/ | |
Record name | Methylprednisolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00959 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METHYLPREDNISOLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3127 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
17,21-dihydroxy-6alpha-methylpregna-1,4-diene-3,11,20-trione; 11beta,17,21,21-tetrahydroxy-6alpha-methylpregna-1,4-diene-3,20-dione; 11beta-hydroxy-6alpha-methylandrosta-1,4-diene-3,17-dione; (E)- and (Z)-11beta,20-dihydroxy-6alpha-methylpregna-1,4,17(20)-triene-3,21-dione, (20RS)-11beta,17,20-trihydroxy-6alpha-methyl-3-oxopregna-1,4-diene-21-yl acetate; methylprednisolone; 11beta,17-dihydroxy-6alpha-methylpregna-1,4-diene-3,20,21-trione; 11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20,21-trione; prednisolone acetate; 6alpha-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate; 11beta,17-dihydroxy-6alpha-methyl-3,20-dioxopregn-4-ene-21-yl acetate; 11beta-hydroxy-6alpha-methyl-3-oxopregna-1,4,17(20)-trien-21-yl acetate /methylprednisolone acetate/, methylprednisolone; 4-[(11beta,21-dihydroxy-6alpha-methyl-3,20-dioxopregna-1,4-dien-17-yl)oxy]-4-oxobutanoic acid (methylprednisolone 17-(hydrogen succinate)); methylprednisolone acetate; 4-[(11beta,17-dihydroxy-6alpha-methyl-3,20-dioxopregna-4-en-21-yl)oxy]-4-oxobutanoic acid (methylhydrocortisone 21-(hydrogen succinate)) /methylprednisolone hydrogen succinate/ | |
Record name | METHYLPREDNISOLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3127 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, White to practically white crystalline powder | |
CAS No. |
83-43-2 | |
Record name | Methylprednisolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylprednisolone [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylprednisolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00959 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | methylprednisolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19987 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pregna-1,4-diene-3,20-dione, 11,17,21-trihydroxy-6-methyl-, (6.alpha.,11.beta.)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methylprednisolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylprednisolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.343 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLPREDNISOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4W7ZR7023 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYLPREDNISOLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3127 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methylprednisolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015094 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228-237 °C, 232.5 °C | |
Record name | Methylprednisolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00959 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METHYLPREDNISOLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3127 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methylprednisolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015094 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methylprednisolone exert its effects on a cellular level?
A1: Methylprednisolone is a synthetic glucocorticoid that primarily acts by binding to the glucocorticoid receptor within the cytoplasm. [, , ] This complex then translocates to the nucleus, where it interacts with glucocorticoid response elements in the DNA, modulating the transcription of various genes involved in inflammation, immune response, and metabolism. [, , ]
Q2: What are the downstream effects of Methylprednisolone's interaction with glucocorticoid receptors?
A2: The interaction leads to a cascade of events, including:
- Anti-inflammatory effects: Increased production of anti-inflammatory proteins like lipocortin-1, which inhibits phospholipase A2, thus reducing the synthesis of inflammatory mediators. []
- Immunosuppressive effects: Suppression of immune cell activation, proliferation, and cytokine production, thereby dampening the immune response. [, ]
- Metabolic effects: Increased gluconeogenesis, protein catabolism, and lipolysis, leading to elevated blood glucose levels and altered lipid metabolism. [, ]
Q3: What is the molecular formula and weight of Methylprednisolone?
A4: The molecular formula of Methylprednisolone is C22H30O5 and its molecular weight is 374.47 g/mol. []
Q4: What are the main clinical uses of Methylprednisolone based on the provided research?
A4: The research articles highlight the use of Methylprednisolone in a variety of clinical contexts, including:
- Acute moderate/severe asthma: Sequential therapy with intravenous followed by oral administration has shown effectiveness and safety in improving lung function. []
- Postpericardiotomy syndrome (PPS) prevention after cardiac surgery: A single intraoperative dose has shown potential in reducing the incidence of PPS and pericardial effusion. []
- Electrical status epilepticus during sleep (ESES) in children: High-dose Methylprednisolone therapy, particularly in cases resistant to traditional antiepileptic drugs, has demonstrated effectiveness in reducing seizure frequency and ESES severity. [, ]
Q5: Has Methylprednisolone demonstrated efficacy in treating traumatic optic neuropathy?
A6: The research presents conflicting evidence regarding the effectiveness of Methylprednisolone in treating traumatic optic neuropathy. While some studies indicate potential benefits with high-dose methylprednisolone and mannitol combination therapy shortly after injury, [] others utilizing low-dose methylprednisolone haven't found statistically significant improvements in visual recovery compared to conservative treatment. [] Further research is needed to establish definitive conclusions.
Q6: Can Methylprednisolone be used for long-term management of rheumatoid arthritis?
A8: Research indicates that while Methylprednisolone pulse therapy can offer temporary relief from rheumatoid arthritis flares, its long-term use for disease management is not supported. [] Studies haven't shown significant improvements in clinical outcomes or radiological progression with monthly intravenous methylprednisolone compared to placebo when combined with disease-modifying drugs like penicillamine or azathioprine. []
Q7: What are the potential adverse effects associated with Methylprednisolone use?
A10: While this Q&A focuses on the scientific aspects and avoids discussing specific drug side effects, it's important to acknowledge that glucocorticoids like Methylprednisolone are potent medications with potential for adverse effects, particularly with prolonged or high-dose use. [, ]
Q8: Is there evidence suggesting long-term use of Methylprednisolone can be detrimental?
A11: Research indicates that chronic administration of Methylprednisolone may have detrimental effects on lung tissue, potentially increasing oxidative stress and lipid peroxidation levels. [] This highlights the importance of carefully considering the risks and benefits of long-term glucocorticoid therapy.
Q9: Does Methylprednisolone interact with other drugs or influence enzymatic activity?
A12: Yes, Methylprednisolone is known to interact with various medications. [] For instance, itraconazole, a CYP3A4 inhibitor, can significantly increase methylprednisolone concentrations and enhance the suppression of endogenous cortisol secretion. [] This interaction emphasizes the importance of careful medication reconciliation and potential dosage adjustments when co-administering Methylprednisolone with other drugs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.